2-Heptylundecanoic Acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-Heptylundecanoic Acid is C18H36O2 . It contains a total of 55 bonds, including 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
2-Heptylundecanoic Acid is a liquid that is insoluble in water . It is stable under normal conditions . The molecular weight of 2-Heptylundecanoic Acid is 284.48 g/mol .Scientific Research Applications
1. Neuroprotective Applications
Kynurenines, related to 2-Heptylundecanoic Acid, have been studied for their potential roles in neurodegenerative disorders. Research highlights their utility in understanding diseases like the AIDS-dementia complex and Huntington's disease. They have also been explored for drug development aimed at epilepsy and stroke treatments due to their neuroprotective properties (Stone, 2001).
2. Antidiabetic and Lipid-Lowering Effects
Studies have investigated compounds structurally related to 2-Heptylundecanoic Acid for antidiabetic and lipid-lowering properties. These compounds have demonstrated promising results in various animal models of type II diabetes, showing potential as therapeutic agents in managing metabolic syndrome (Pill & Kühnle, 1999).
3. Anticancer Properties
Research into ruthenium(II) complexes incorporating acids similar to 2-Heptylundecanoic Acid has shown significant antiproliferative activity against cancer cells. These studies suggest potential applications in cancer treatment, particularly in targeting mitochondrial pathways to induce apoptosis in cancer cells (Pierroz et al., 2012).
4. Effects on Mitochondrial Fatty Acid Oxidation
Valproic acid, structurally related to 2-Heptylundecanoic Acid, has been extensively studied for its effects on mitochondrial fatty acid oxidation. This research provides insights into the metabolic pathways and potential therapeutic applications of similar compounds in treating diseases like epilepsy and bipolar disorder (Chang & Abbott, 2006).
5. Plant Protection and Pathogen Resistance
Hexanoic acid, a compound in the same family as 2-Heptylundecanoic Acid, has been shown to induce resistance in plants against various pathogens. This suggests potential agricultural applications for 2-Heptylundecanoic Acid or its derivatives in enhancing plant resistance and health (Llorens et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-heptylundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-12-14-16-17(18(19)20)15-13-11-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZIMEJTDZWVJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014388 | |
Record name | Isostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptylundecanoic Acid | |
CAS RN |
22890-21-7 | |
Record name | 2-Heptylundecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901014388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HEPTYLUNDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2U1CDE0CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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